

Spectroscopic Analysis of 4-Methylcinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcinnamic Acid

Cat. No.: B153656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylcinnamic acid**, a compound of interest in various research and development fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

- IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoic acid
- Synonyms: p-Methylcinnamic acid, trans-**4-Methylcinnamic acid**
- CAS Number: 1866-39-3
- Molecular Formula: C₁₀H₁₀O₂
- Molecular Weight: 162.19 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Methylcinnamic acid** in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR (Proton NMR) Data

- Solvent: DMSO- d_6
- Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------------|--------------|--------------------------|-------------|------------------------------|
| 12.30 | Singlet | - | 1H | -COOH |
| 7.57 | Doublet | 8.1 | 2H | Ar-H (ortho to acrylic acid) |
| 7.55 | Doublet | 16.2 | 1H | =CH-COOH |
| 7.22 | Doublet | 8.1 | 2H | Ar-H (meta to acrylic acid) |
| 6.45 | Doublet | 16.2 | 1H | Ar-CH= |
| 2.32 | Singlet | - | 3H | -CH ₃ |

2.1.2. ^{13}C NMR (Carbon NMR) Data

- Solvent: DMSO- d_6
- Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------|
| 167.81 | C=O |
| 144.02 | =CH-COOH |
| 140.20 | Ar-C-CH ₃ |
| 131.61 | Ar-C-CH= |
| 129.58 | Ar-CH (meta to acrylic acid) |
| 128.22 | Ar-CH (ortho to acrylic acid) |
| 118.18 | Ar-CH= |
| 21.05 | -CH ₃ |

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------------------------|
| 3100-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |
| 1685 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1625 | Medium | C=C stretch (Alkenyl) |
| 1515 | Medium | C=C stretch (Aromatic) |
| 1420 | Medium | C-O-H in-plane bend |
| 1300 | Medium | C-O stretch |
| 980 | Strong | =C-H out-of-plane bend (trans) |
| 820 | Strong | C-H out-of-plane bend (p-disubstituted ring) |

Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|------------------------------|
| 162 | 100 | $[M]^+$ (Molecular Ion) |
| 147 | 60 | $[M - CH_3]^+$ |
| 117 | 85 | $[M - COOH]^+$ |
| 91 | 45 | $[C_7H_7]^+$ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of **4-Methylcinnamic acid** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The solution is transferred to a 5 mm NMR tube.
- Instrument: A 300 MHz NMR spectrometer.
- 1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to 15 ppm.
 - A relaxation delay of 2 seconds is applied between scans.
 - A total of 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is utilized.

- The spectral width is set to 220 ppm.
- A relaxation delay of 5 seconds is used.
- Approximately 1024 scans are accumulated to achieve adequate signal intensity.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol

- Sample Preparation: A small amount of solid **4-Methylcinnamic acid** powder is placed directly onto the diamond crystal of the ATR accessory.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum Acquisition:
 - The anvil is lowered to ensure firm contact between the sample and the ATR crystal.
 - The spectrum is recorded in the range of 4000-400 cm⁻¹.
 - A total of 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

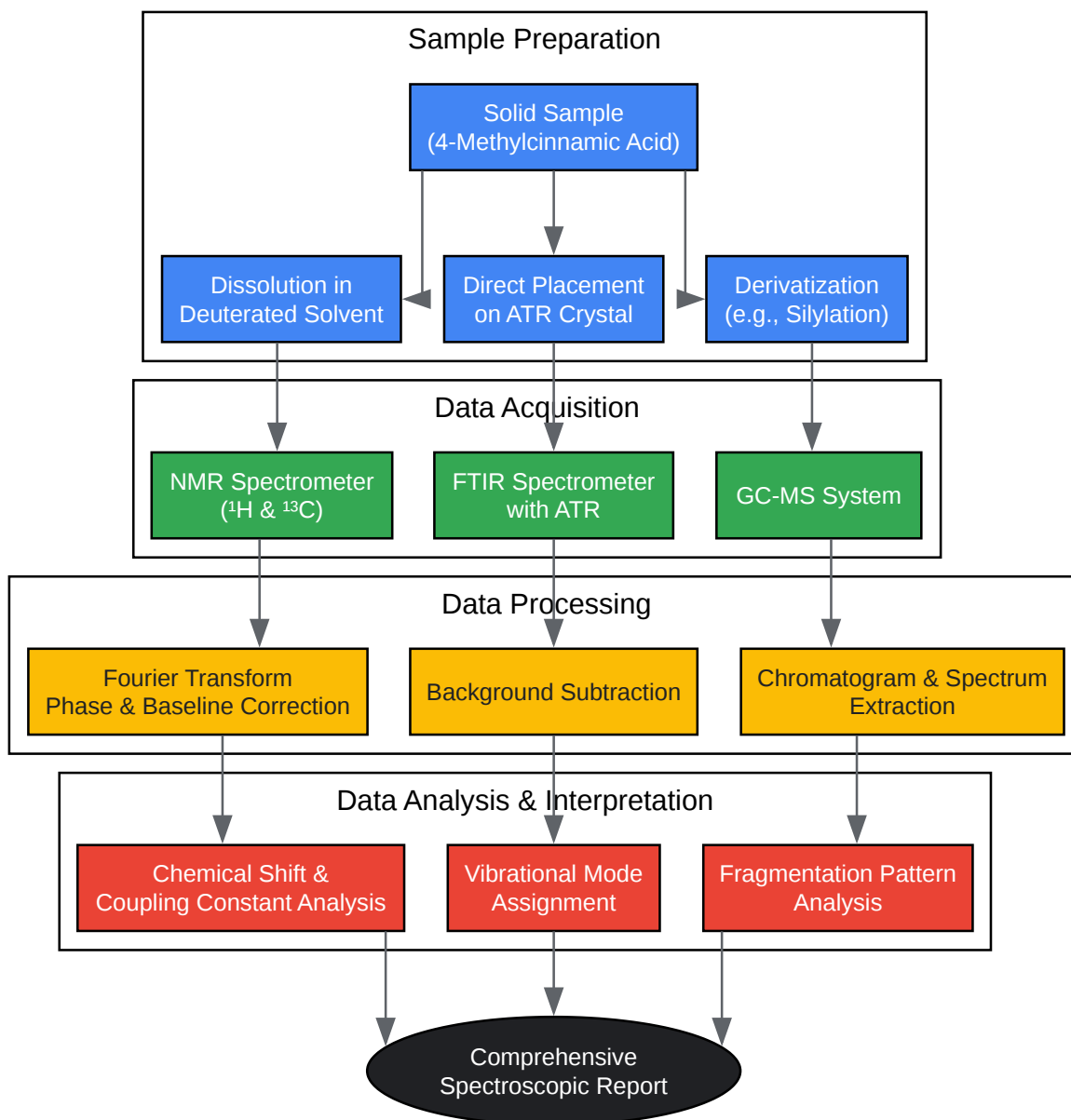
- Sample Preparation (Derivatization): To increase volatility, the carboxylic acid group is often derivatized. A common method is silylation:

- Approximately 1 mg of **4-Methylcinnamic acid** is dissolved in 100 μ L of a suitable solvent (e.g., pyridine).
- 100 μ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added.
- The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization.
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection: 1 μ L of the derivatized sample is injected in split mode.
 - Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Mode: Full scan.
- Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized **4-Methylcinnamic acid** are analyzed. The fragmentation pattern is interpreted to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-Methylcinnamic acid**.

General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methylcinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153656#spectroscopic-data-of-4-methylcinnamic-acid-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b153656#spectroscopic-data-of-4-methylcinnamic-acid-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com